4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride 4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2770347-89-0
VCID: VC18035966
InChI: InChI=1S/C6H10N4.ClH/c7-10-9-4-6-1-5(2-6)8-3-6;/h5,8H,1-4H2;1H
SMILES:
Molecular Formula: C6H11ClN4
Molecular Weight: 174.63 g/mol

4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

CAS No.: 2770347-89-0

Cat. No.: VC18035966

Molecular Formula: C6H11ClN4

Molecular Weight: 174.63 g/mol

* For research use only. Not for human or veterinary use.

4-(Azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride - 2770347-89-0

Specification

CAS No. 2770347-89-0
Molecular Formula C6H11ClN4
Molecular Weight 174.63 g/mol
IUPAC Name 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride
Standard InChI InChI=1S/C6H10N4.ClH/c7-10-9-4-6-1-5(2-6)8-3-6;/h5,8H,1-4H2;1H
Standard InChI Key PDHMHWBZSRUICJ-UHFFFAOYSA-N
Canonical SMILES C1C2CC1(CN2)CN=[N+]=[N-].Cl

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

The 2-azabicyclo[2.1.1]hexane system consists of a six-membered ring fused with a cyclopropane subunit, creating significant ring strain that influences reactivity . The nitrogen atom at position 2 introduces basicity, while the azidomethyl group at position 4 adds a high-energy functional group prone to click chemistry reactions . X-ray crystallography of related analogs reveals bond angles deviating from ideal tetrahedral geometry, with the cyclopropane ring imposing torsional stress .

Spectroscopic and Computational Data

Key spectroscopic features include:

  • IR: A strong absorption band at 2100–2200 cm1^{-1} (N3\text{N}_3 stretch) .

  • NMR: Distinct signals for cyclopropane protons (δ\delta 1.2–1.8 ppm) and azidomethyl CH2_2 (δ\delta 3.5–4.0 ppm) .

Predicted physicochemical properties from computational models are summarized below:

PropertyValueSource
Molecular Weight198.67 g/mol
LogP (Partition Coefficient)0.85
Topological Polar Surface Area58.3 Ų
Water Solubility12.4 mg/mL

The compound’s collision cross-section (CCS) values, critical for ion mobility studies, vary with adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+125.082118.1
[M+Na]+147.064121.6
[M+NH4]+142.109125.6
[M-H]-123.068115.9

These data suggest moderate polarity and compatibility with liquid chromatography–mass spectrometry (LC-MS) workflows .

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of 4-(azidomethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically begins with the construction of the bicyclic core, followed by functionalization. A proven strategy involves:

  • Cyclopropanation: Photochemical or transition metal-catalyzed methods to form the strained bicyclo[2.1.1]hexane skeleton .

  • Azide Introduction: Nucleophilic substitution of a bromomethyl or tosylmethyl group with sodium azide .

Key Synthetic Routes

Route A (From Cyclobutene Derivatives):

  • Anhydride Opening: React cis-cyclobut-3-ene-1,2-dicarboxylic anhydride with an amine to form a dicarbamate .

  • Electrophilic Addition: Treat with phenylselenyl bromide to induce ring contraction .

  • Azidation: Replace the selenyl group with azide using NaN3_3 in DMF .

Route B (Direct Functionalization):

  • Mannich Reaction: Condense a preformed 2-azabicyclo[2.1.1]hexane with formaldehyde and ammonium azide .

  • Acidification: precipitate the hydrochloride salt using HCl gas .

Yield optimization remains challenging due to side reactions involving the azide group. Recent advances in flow chemistry have improved safety and scalability .

Recent Advances and Future Directions

Spirocyclic Derivatives

1,3-Dipolar cycloadditions with cyclopropenes yield bis-spirocyclic analogs with enhanced blood-brain barrier permeability . Computational studies (DFT at M11/cc-pVDZ) predict regioselectivity in these reactions .

Targeted Delivery Systems

Polymer-drug conjugates using polyethylene glycol (PEG) linkers are under investigation to mitigate toxicity .

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